1-Oxospiro[4.4]nonane-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxospiro[4.4]nonane-2-carbaldehyde is a spirocyclic compound with the molecular formula C₁₀H₁₄O₂. This compound is characterized by a unique spiro structure, where a nonane ring is fused with a carbaldehyde group. It is primarily used in research settings and has various applications in organic synthesis and material science .
Vorbereitungsmethoden
The synthesis of 1-Oxospiro[4.4]nonane-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of a suitable nonane derivative with an aldehyde precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the formation of the spirocyclic structure . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce larger quantities of the compound efficiently .
Analyse Chemischer Reaktionen
1-Oxospiro[4.4]nonane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Oxospiro[4.4]nonane-2-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Wirkmechanismus
The mechanism of action of 1-Oxospiro[4.4]nonane-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific targets involved .
Vergleich Mit ähnlichen Verbindungen
1-Oxospiro[4.4]nonane-2-carbaldehyde can be compared with other spirocyclic compounds, such as:
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: This compound has a similar spirocyclic structure but contains nitrogen atoms in the ring, giving it different chemical and biological properties.
5-Azoniaspiro[4.4]nonane: This compound features a quaternary ammonium group, which imparts unique chemical stability and reactivity compared to this compound.
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the aldehyde group, which allows for diverse chemical modifications and applications.
Eigenschaften
Molekularformel |
C10H14O2 |
---|---|
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
4-oxospiro[4.4]nonane-3-carbaldehyde |
InChI |
InChI=1S/C10H14O2/c11-7-8-3-6-10(9(8)12)4-1-2-5-10/h7-8H,1-6H2 |
InChI-Schlüssel |
UMMUMABKZHFBOR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C1)CCC(C2=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.